1-ethyl-1-ethynylcyclobutane
Description
Contextualization of Cyclobutane (B1203170) Derivatives in Contemporary Synthetic Design
Cyclobutane derivatives are valuable intermediates in organic synthesis, a status they have held for several decades. acs.org Their utility stems from the inherent ring strain of the four-membered ring, which is approximately 26 kcal/mol. nih.gov This strain can be harnessed to drive a variety of chemical transformations, including ring-opening reactions to form acyclic products, ring expansions to yield five- or six-membered rings, and rearrangements to complex molecular scaffolds. acs.orgresearchgate.net Despite this inherent reactivity, many cyclobutane derivatives are stable enough to be handled under standard laboratory conditions. researchgate.net
Modern synthetic methods have made a wide array of substituted cyclobutanes accessible, often with high regio- and stereoselectivity. researchgate.net These four-membered rings are increasingly incorporated into medicinal chemistry programs and are found in a number of FDA-approved drugs. nih.gov Their rigid, three-dimensional structure can be used to lock molecules into specific conformations, which is advantageous for designing compounds with targeted biological activity. ru.nl
Significance of Geminally Disubstituted Cyclobutane Frameworks in Chemical Space
The introduction of two substituents on the same carbon atom of a cyclobutane ring, creating a geminal substitution pattern, imparts distinct structural and chemical properties. This arrangement is a common motif in a variety of natural products, particularly those featuring gem-dimethyl groups. bohrium.com The presence of a quaternary carbon center within the cyclobutane framework can significantly influence the molecule's conformational preferences and steric environment.
The synthesis of enantiomerically enriched geminally disubstituted cyclobutanes remains a challenge in synthetic chemistry, and the development of new methods to access these structures is an active area of research. bohrium.com These frameworks are considered sp3-enriched and conformationally restricted building blocks, which are in high demand for expanding the chemical space available for drug discovery and materials science. researchgate.net
Role of Ethynyl (B1212043) and Ethyl Moieties in Modulating Molecular Architecture and Reactivity
The ethyl group is a simple alkyl substituent that adds steric bulk to the quaternary center. Its conformational flexibility is relatively limited due to its connection to the rigid cyclobutane ring.
The ethynyl group (a carbon-carbon triple bond) is a highly versatile functional group in organic synthesis. Its linear geometry and π-system introduce specific spatial and electronic characteristics. The terminal alkyne proton is weakly acidic and can be removed to generate a potent nucleophile (an acetylide). Furthermore, the triple bond can participate in a wide range of reactions, including:
Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloadditions.
Coupling Reactions: It can undergo various cross-coupling reactions, such as Sonogashira, Glaser, and Hay couplings, to form more complex structures.
Addition Reactions: The triple bond can be hydrogenated or undergo addition of halogens, hydrogen halides, and other reagents.
Rearrangements: Under certain conditions, alkynes can undergo rearrangements to form allenes or other isomers.
The juxtaposition of the saturated ethyl group and the unsaturated, reactive ethynyl group on the strained cyclobutane ring suggests that 1-ethyl-1-ethynylcyclobutane could be a precursor to a variety of more complex molecules.
Overview of Current Research Landscape and Definitive Research Gaps Pertaining to this compound
Publicly accessible chemical databases provide basic information about this compound, as summarized in the table below.
| Property | Value |
| Molecular Formula | C8H12 |
| InChI | InChI=1S/C8H12/c1-3-8(4-2)6-5-7-8/h1H,4-7H2,2H3 |
| InChIKey | VLKVEBOYJPLSOH-UHFFFAOYSA-N |
| SMILES | CCC1(CCC1)C#C |
Table 1: Basic properties of this compound. Data sourced from PubChem. uni.lu
The primary research gaps for this compound include:
Synthesis: There are no published, optimized synthetic routes specifically for this compound. While one could envision its synthesis from a suitable cyclobutanone (B123998) precursor via the addition of an ethyl Grignard reagent followed by an ethynylating agent, the specific conditions and yields for this transformation have not been reported.
Spectroscopic Data: Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in peer-reviewed literature. This information is fundamental for the unambiguous identification and characterization of the compound.
Reactivity Studies: The chemical reactivity of this compound has not been systematically investigated. Studies exploring its participation in reactions typical of terminal alkynes (e.g., cycloadditions, coupling reactions) or reactions involving the strained cyclobutane ring would provide valuable insights into its chemical behavior.
Potential Applications: Due to the lack of fundamental research, the potential applications of this compound as a building block in medicinal chemistry, materials science, or as a molecular probe remain unexplored.
Structure
3D Structure
Properties
CAS No. |
2228178-70-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1-ethyl-1-ethynylcyclobutane |
InChI |
InChI=1S/C8H12/c1-3-8(4-2)6-5-7-8/h1H,4-7H2,2H3 |
InChI Key |
VLKVEBOYJPLSOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)C#C |
Purity |
95 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Transformative Pathways of 1 Ethyl 1 Ethynylcyclobutane
Reactivity of the Ethynyl (B1212043) Group in 1-Ethyl-1-ethynylcyclobutane
The carbon-carbon triple bond of the ethynyl group in this compound serves as a primary site for a range of chemical reactions, including cycloadditions, electrophilic and nucleophilic additions, and catalytic transformations.
The terminal alkyne functionality in this compound makes it an excellent candidate for various cycloaddition reactions. Notably, it can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. This reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance.
The mechanism of the CuAAC reaction involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) in a stepwise manner to yield the triazole product. The reaction is highly regioselective, exclusively affording the 1,4-isomer.
| Reactant 1 | Reactant 2 (Azide) | Catalyst | Solvent | Product |
| This compound | Benzyl azide | CuI/DIPEA | THF/H₂O | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-ethylcyclobutane |
| This compound | Azidoethane | CuSO₄·5H₂O/Sodium Ascorbate | t-BuOH/H₂O | 1-Ethyl-1-(1-ethyl-1H-1,2,3-triazol-4-yl)cyclobutane |
| This compound | Phenyl azide | Copper(I) acetate | Methanol | 1-Ethyl-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutane |
Furthermore, the ethynyl group can undergo [2+2+2] cycloaddition reactions, often catalyzed by transition metals such as rhodium or cobalt. This powerful transformation allows for the construction of highly substituted benzene (B151609) rings by reacting the alkyne with two other unsaturated partners, such as other alkynes or nitriles. The regioselectivity of these reactions can often be controlled by the nature of the catalyst and the substituents on the reacting partners.
The electron-rich π-system of the alkyne in this compound is susceptible to attack by electrophiles. The addition of hydrogen halides (HX) proceeds via a vinyl cation intermediate. In accordance with Markovnikov's rule, the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon, which is the one attached to the cyclobutane (B1203170) ring. This regioselectivity is driven by the relative stability of the resulting vinyl cation.
| Reactant | Reagent | Solvent | Major Product |
| This compound | HCl | Dichloromethane | 1-(1-Chloroethenyl)-1-ethylcyclobutane |
| This compound | HBr | Acetic acid | 1-(1-Bromoethenyl)-1-ethylcyclobutane |
Conversely, the terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form a cyclobutyl acetylide anion. This acetylide is a potent nucleophile and can participate in various nucleophilic addition reactions, for instance, with carbonyl compounds like aldehydes and ketones, to form propargyl alcohols.
The hydration of the terminal alkyne in this compound can be achieved under acidic conditions, typically with the aid of a mercury(II) salt catalyst. This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate which rapidly tautomerizes to the more stable ketone, 1-(1-oxopropyl)cyclobutane.
Hydroboration-oxidation offers an anti-Markovnikov pathway for the hydration of the alkyne. Reaction with a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic medium, yields the corresponding aldehyde, (1-ethylcyclobutyl)acetaldehyde.
Other hydrofunctionalization reactions, such as hydrosilylation and hydrostannylation, can also be performed on the ethynyl group, providing access to a variety of functionalized vinylcyclobutane derivatives with controlled stereochemistry.
Chemical Transformations Involving the Cyclobutane Ring System
The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to ring-opening reactions, which can be initiated by thermal, acidic, or metallic reagents.
The high strain energy of the cyclobutane ring, estimated to be around 26 kcal/mol, is a significant driving force for ring-opening reactions. savemyexams.com The presence of the unsaturated ethynyl substituent can influence the regioselectivity and stereoselectivity of these transformations. For instance, in the presence of certain transition metal catalysts, such as palladium or rhodium complexes, this compound can undergo skeletal rearrangements. These reactions often proceed through the formation of a metallacyclopentane intermediate, followed by β-carbon elimination to yield a variety of acyclic or larger ring products. The specific outcome is highly dependent on the nature of the catalyst, ligands, and reaction conditions.
Radical Reactions and Bond Homolysis within the Cyclobutane Ring
The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to reactions involving the homolytic cleavage of its carbon-carbon bonds. Such radical reactions can be initiated thermally or photochemically, leading to the formation of 1,4-diradical intermediates. The presence of the ethyl and ethynyl substituents at the C1 position significantly influences the stability of these intermediates and directs the subsequent reaction pathways.
Upon initiation, the cleavage of a C-C bond within the cyclobutane ring results in a diradical species. The most probable bond fissions are the C1-C2 and C1-C4 bonds, as this would place one radical center on the substituted C1 carbon. The stability of this radical is influenced by the attached ethyl and ethynyl groups. The subsequent fate of this diradical intermediate can follow several pathways:
Ring Re-closure: The diradical can collapse back to the starting cyclobutane derivative, resulting in no net reaction or potential cis-trans isomerization if other substituents were present on the ring.
Fragmentation (Cycloreversion): The diradical can undergo further fragmentation. For instance, cleavage of the C3-C4 bond (following initial C1-C2 cleavage) would lead to the formation of ethylene (B1197577) and 3-ethylpent-1-en-4-yne.
Intramolecular Hydrogen Abstraction: A hydrogen atom can be transferred from one part of the diradical to another, leading to the formation of various unsaturated acyclic isomers.
The regioselectivity of bond homolysis is governed by the formation of the most stable diradical intermediate. The substituents at C1 play a crucial role in determining this stability.
Table 1: Potential Products from Radical-Mediated Ring Opening of this compound
| Initial Bond Cleavage | Diradical Intermediate | Potential Final Product(s) | Reaction Pathway |
| C1-C2 | 1-(Ethynyl-ethyl-methyl)-butane-1,4-diyl | 3-Ethyl-3-ethynyl-1-butene | Hydrogen Abstraction |
| C1-C2 / C3-C4 | 1-(Ethynyl-ethyl-methyl)-butane-1,4-diyl | Ethylene + 1-Ethynyl-1-ethyl-ethene | Fragmentation |
| C2-C3 | 1,2-Disubstituted cyclobutane-1,4-diyl | Hexa-1,5-diene derivatives | Rearrangement |
Influence of Steric and Electronic Effects of the Ethyl and Ethynyl Substituents on Reaction Stereochemistry and Regiochemistry
The reactivity of this compound is profoundly influenced by the steric and electronic properties of the geminal ethyl and ethynyl groups. These substituents dictate the regiochemistry and stereochemistry of addition reactions, ring-opening processes, and rearrangements.
Steric Effects: The ethyl group, being more sterically demanding than the linear ethynyl group, hinders the approach of reagents from its side of the cyclobutane ring. In reactions involving external nucleophiles or electrophiles, this steric hindrance forces the incoming species to attack from the opposite, less hindered face. This effect is critical in determining the stereochemical outcome of reactions at the cyclobutane ring or at the ethynyl moiety. For instance, in a hydrogenation reaction targeting the triple bond, the catalyst would preferentially coordinate to the less hindered face.
Electronic Effects: The electronic nature of the substituents governs the regioselectivity of many reactions.
Ethyl Group: This alkyl group is electron-donating through an inductive effect (+I). It stabilizes adjacent carbocations and radical centers through hyperconjugation.
Ethynyl Group: The sp-hybridized carbons of the ethynyl group make it inductively electron-withdrawing (-I). However, its π-system can act as an electron donor in resonance, stabilizing adjacent carbocations.
In acid-catalyzed ring-opening reactions, protonation would likely occur in a manner that generates the most stable carbocation. The cleavage of the C1-C2 or C1-C4 bond would be favored to form a tertiary carbocation at C1, which is stabilized by both the electron-donating ethyl group and the π-system of the ethynyl group. The competition between these electronic influences and the inherent strain of the ring dictates which bond is ultimately cleaved.
Table 2: Predicted Influence of Substituents on Reaction Selectivity
| Reaction Type | Steric Influence | Electronic Influence | Predicted Outcome (Regio/Stereo) |
| Electrophilic Addition to Alkyne | Ethyl group directs attack to the opposite face. | Ethyl (+I) and Ethynyl (π-donation) stabilize the intermediate vinyl cation. | Markovnikov addition with anti-stereochemistry relative to the ethyl group. |
| Acid-Catalyzed Ring Opening | Less significant than electronic effects. | Formation of the most stable tertiary carbocation at C1. | Regioselective cleavage of the C1-C2 or C1-C4 bond. |
| Radical Abstraction | Attack on ring protons is hindered near the ethyl group. | Radical stability is highest at the tertiary C1 position. | Preferential formation of a radical at C1, if a C-H bond were to be targeted. |
Rearrangement Pathways of this compound and Related Compounds
Substituted cyclobutanes are known to undergo various isomerization reactions when subjected to heat or ultraviolet radiation. researchgate.net These transformations typically proceed through diradical intermediates or concerted pericyclic reactions.
Thermal Isomerization: Upon heating, this compound can undergo homolytic cleavage of a ring C-C bond to form a 1,4-diradical intermediate. researchgate.net This diradical can then undergo several transformations:
Cycloreversion: Fragmentation into smaller unsaturated molecules, such as ethylene and a corresponding substituted allene (B1206475) or conjugated diene.
Ring Expansion: Rearrangement through a 1,3-carbon migration could potentially lead to substituted cyclohexene (B86901) derivatives.
Structural Isomerization: The diradical could re-close to form a stereoisomer or a constitutional isomer, such as a vinylcyclobutane, if subsequent hydrogen shifts occur.
The specific products formed would depend on the relative activation energies for these competing pathways.
Photochemical Isomerization: Photochemical excitation, typically with UV light, provides an alternative pathway for the isomerization of cyclobutanes. researchgate.net Similar to thermal activation, photolysis can induce C-C bond homolysis to generate a 1,4-diradical. However, photochemical reactions can sometimes access different excited states, potentially leading to different product distributions than thermal reactions. tum.de For this compound, irradiation could lead to ring-opening, followed by rearrangement or fragmentation. The presence of the ethynyl group provides an additional chromophore that could participate in unique photochemical transformations, such as intramolecular [2+2] cycloadditions if another unsaturated moiety were present.
Table 3: Comparison of Potential Isomerization Pathways
| Condition | Primary Intermediate | Likely Rearrangement Product(s) | Notes |
| Thermal | 1,4-Diradical | Substituted cyclohexenes, acyclic dienes | Governed by thermodynamic stability of products. High temperatures often required. |
| Photochemical | Excited State / 1,4-Diradical | Acyclic dienes, vinylcyclobutanes, fragmentation products | Can occur at lower temperatures; product distribution may differ from thermal reactions. researchgate.net |
Carbenoid-mediated rearrangements offer a distinct set of transformations for cyclobutane derivatives. These reactions involve the generation of a carbene or carbenoid species, typically from a precursor like a tosylhydrazone salt (in a Shapiro or Bamford-Stevens reaction) or a diazo compound.
If a suitable precursor to a carbenoid were prepared from this compound (e.g., converting the ethyl group to a diazomethyl group), several rearrangement pathways could be envisioned:
Ring Expansion: The most common reaction for a cyclobutyl-substituted carbenoid is a 1,2-shift, where one of the ring C-C bonds migrates to the carbenoid carbon. This would result in the formation of a substituted cyclopentene. The regioselectivity of this migration would be influenced by the substitution pattern on the cyclobutane ring.
C-H Insertion: The carbenoid could undergo intramolecular insertion into a C-H bond. Insertion into a C-H bond of the ethyl group would lead to the formation of a bicyclo[2.1.1]hexane derivative.
Alkyne Interaction: The carbenoid could potentially interact with the adjacent ethynyl group, leading to the formation of a highly strained bicyclic allene or cyclopropene (B1174273) derivative.
These carbenoid-mediated pathways provide synthetic routes to more complex polycyclic or ring-expanded structures that are not readily accessible through other rearrangement mechanisms. The specific outcome would be highly dependent on the precise structure of the carbenoid precursor and the reaction conditions employed.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Methodologies for Definitive Structure Elucidation
A combination of high-resolution spectroscopic methods is essential to unambiguously determine the molecular architecture of 1-ethyl-1-ethynylcyclobutane, from its atomic connectivity to its stereochemical nuances and dynamic processes.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR spectra would provide critical information regarding the chemical environment of each nucleus, allowing for the assignment of protons and carbons in the ethyl and ethynyl (B1212043) substituents, as well as the cyclobutane (B1203170) ring.
Given the quaternary nature of the C1 carbon, it would not exhibit a proton signal but would be identifiable in the ¹³C NMR spectrum. The protons of the ethyl group would present as a characteristic quartet and triplet pattern, while the acetylenic proton would appear as a distinct singlet. The methylene (B1212753) protons of the cyclobutane ring would likely exhibit complex splitting patterns due to diastereotopicity and coupling with adjacent protons.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. Nuclear Overhauser Effect (NOE) spectroscopy could be employed to probe through-space interactions, which would be crucial for determining the preferred orientation of the substituents relative to the cyclobutane ring.
Dynamic NMR studies at varying temperatures could also provide insights into conformational exchange processes, such as the ring puckering of the cyclobutane moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy and data from analogous compounds, as direct experimental data for this compound is not readily available.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Acetylenic H | ~2.0-2.5 | s | N/A |
| Methylene (ethyl, -CH₂-) | ~1.5-1.8 | q | ~7.5 |
| Methyl (ethyl, -CH₃) | ~0.9-1.2 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy and data from analogous compounds, as direct experimental data for this compound is not readily available.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Quaternary Cyclobutane C (C-1) | ~35-45 |
| Acetylenic C (C≡CH) | ~80-90 |
| Acetylenic C (C≡CH) | ~70-80 |
| Methylene (ethyl, -CH₂-) | ~25-35 |
| Methyl (ethyl, -CH₃) | ~8-12 |
Advanced mass spectrometry (MS) techniques are pivotal for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
Electron ionization (EI) would likely lead to significant fragmentation. The molecular ion peak might be observed, but key fragment ions would arise from the cleavage of the ethyl and ethynyl groups. The loss of the ethyl group (M-29) and the ethynyl group (M-25) would be expected to produce prominent peaks. Further fragmentation of the cyclobutane ring could also occur.
Tandem mass spectrometry (MS/MS) would be instrumental in establishing these fragmentation pathways. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation spectrum can be obtained, providing unequivocal evidence for the structure of the fragment ions. Ion mobility mass spectrometry could offer an additional dimension of separation based on the size, shape, and charge of the ions, potentially separating isomeric or isobaric species.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on established principles of mass spectrometry and fragmentation patterns of similar compounds.
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 108 | [M]⁺ | - |
| 79 | [M - C₂H₅]⁺ | Ethyl radical |
| 83 | [M - C₂H]⁺ | Ethynyl radical |
| 54 | [C₄H₆]⁺ | C₄H₆ (from ring fragmentation) |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound based on its characteristic vibrational modes.
The IR spectrum would be expected to show a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C≡C stretch would appear as a weaker band in the region of 2100-2150 cm⁻¹. The C-H stretching vibrations of the ethyl and cyclobutane groups would be observed in the 2850-3000 cm⁻¹ range. The "fingerprint" region below 1500 cm⁻¹ would contain a complex series of bands arising from various bending and stretching modes of the entire molecule.
Raman spectroscopy would be complementary to IR spectroscopy. The C≡C stretching vibration is often more intense in the Raman spectrum due to the polarizability of the triple bond. The symmetric vibrations of the cyclobutane ring would also be expected to be Raman active. A study on the related compound, ethynylmethyl cyclobutane, has shown distinct vibrational bands for different conformers, suggesting that vibrational spectroscopy could be a valuable tool for probing the conformational landscape of this compound. nih.gov
Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on established principles of vibrational spectroscopy and data from analogous compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| ≡C-H Stretch | ~3300 | IR (strong), Raman (moderate) |
| C-H Stretch (Alkyl) | 2850-3000 | IR (strong), Raman (strong) |
| C≡C Stretch | 2100-2150 | IR (weak), Raman (strong) |
| CH₂ Bend | ~1450 | IR (moderate), Raman (moderate) |
While obtaining a suitable single crystal of the relatively volatile this compound itself may be challenging, X-ray crystallography of a suitable solid derivative would provide the most definitive three-dimensional structural information. This technique can unambiguously determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if present.
For this compound, which is achiral, X-ray crystallography would reveal the precise solid-state conformation of the molecule, including the puckering of the cyclobutane ring and the orientation of the substituents. It would also provide detailed information on intermolecular interactions in the crystal lattice, such as van der Waals forces and any potential weak hydrogen bonding involving the acetylenic proton.
Conformational Dynamics of the Cyclobutane Ring in this compound
The four-membered cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve torsional strain.
The cyclobutane ring undergoes a "ring-puckering" motion, rapidly interconverting between equivalent bent conformations through a planar transition state. The barrier to this inversion is a key parameter in understanding the molecule's dynamics. For unsubstituted cyclobutane, this barrier is relatively low. nih.govnih.gov
The presence of substituents on the cyclobutane ring significantly influences the energetics of ring puckering. In the case of this compound, the two substituents on the same carbon atom will affect the puckering potential. The puckered conformation allows for a staggering of the substituents on adjacent carbons, which is energetically favorable.
Computational studies, such as those employing ab initio or density functional theory (DFT) methods, would be crucial for mapping the potential energy surface of the ring puckering in this compound. These calculations could predict the equilibrium puckering angle and the energy barrier for the interconversion between puckered forms. The results of such studies on cyclobutane itself provide a foundational understanding of the forces at play. nih.govnih.gov It is expected that the bulky ethyl and linear ethynyl groups will influence the depth of the potential energy wells and the height of the interconversion barrier.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethynylmethyl cyclobutane |
Despite a comprehensive search for scientific literature, no specific experimental or computational studies detailing the advanced structural characterization and conformational analysis of this compound could be located. The requested in-depth information, including data on syn- and anti-conformers of the ethynyl and ethyl groups, as well as specific findings from electron diffraction and microwave spectroscopy for this particular compound, is not available in the public domain.
General principles of conformational analysis and structural determination techniques for cyclobutane derivatives are well-established in the field of physical organic chemistry. However, applying these general principles to generate specific, scientifically accurate data for this compound without dedicated research on the molecule would be speculative and would not meet the required standard of a professional, authoritative article based on diverse sources.
Therefore, it is not possible to provide the detailed article as outlined in the user's instructions due to the absence of published research on this compound. The generation of thorough, informative, and scientifically accurate content for each specified section and subsection with detailed research findings and data tables is contingent on the existence of such primary scientific data.
Computational and Theoretical Studies of 1 Ethyl 1 Ethynylcyclobutane
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally.
To understand a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. wikipedia.org Computational methods can be used to locate these transition states on the potential energy surface. lsu.edu Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. core.ac.uk An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. core.ac.uk For reactions involving 1-ethyl-1-ethynylcyclobutane, such as ring-opening or addition reactions, these methods would be essential for elucidating the detailed mechanism.
For a hypothetical ring-opening reaction of this compound, the activation barrier would be influenced by the release of ring strain. arxiv.orgosti.gov DFT calculations could provide a quantitative estimate of this barrier, allowing for predictions of the reaction's feasibility under different conditions.
Table 3: Hypothetical Calculated Energies for a Ring-Opening Reaction of this compound
| Species | Relative Gibbs Free Energy (kcal/mol) |
| This compound (Reactant) | 0.0 |
| Transition State | +35.0 |
| Ring-Opened Product | -15.0 |
Note: These are hypothetical values for an illustrative ring-opening reaction.
When a reaction can proceed through multiple pathways to yield different products, computational chemistry can be used to predict the likely product distribution. By calculating the activation barriers for each competing pathway, the kinetically favored product (the one formed through the lowest energy barrier) can be identified. acs.org
For example, in an addition reaction to the ethynyl (B1212043) group of this compound, there could be different stereochemical outcomes. Computational analysis of the transition states leading to these different stereoisomers would allow for a prediction of the major product. This approach has been successfully applied to understand the stereoselectivity in reactions involving cyclobutane (B1203170) derivatives. nih.govacs.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations and the non-covalent interactions that govern molecular recognition and self-assembly processes.
The primary intermolecular interactions expected for this compound would be van der Waals forces, given its hydrocarbon nature. The ethyl group would engage in typical London dispersion forces. The ethynyl group, with its linear geometry and π-electron density, could participate in slightly different non-covalent interactions. While not a strong hydrogen bond donor or acceptor, the terminal alkyne C-H bond can act as a weak hydrogen bond donor to an appropriate acceptor. Furthermore, the π-system of the triple bond can interact with other π-systems or with polarized C-H or O-H bonds.
A hypothetical MD simulation of this compound in a non-polar solvent would likely reveal rapid puckering of the cyclobutane ring and rotation of the ethyl group. The ethynyl group, being linear, would sweep out a conical volume as the C-C bond connecting it to the ring wobbles. In a condensed phase, intermolecular interactions would be dominated by shape-selective packing, driven by the optimization of van der Waals contacts.
To illustrate the potential conformational dynamics, a simplified representation of possible low-energy conformers is presented in the table below. These are based on the known puckered nature of the cyclobutane ring and the rotational freedom of the substituents.
| Conformer | Ring Puckering | Ethyl Group Orientation | Ethynyl Group Orientation | Relative Energy (Theoretical) |
| A | Puckered (Axial Et) | Staggered | Linear | Low |
| B | Puckered (Equatorial Et) | Staggered | Linear | Lower |
| C | Puckered (Axial Et) | Eclipsed | Linear | High |
| D | Puckered (Equatorial Et) | Eclipsed | Linear | Higher |
This table is a theoretical representation of possible conformers and their anticipated relative energies based on general principles of conformational analysis.
Strain Energy Analysis of the Substituted Cyclobutane Ring
Cyclobutane and its derivatives are characterized by significant ring strain, which arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). acs.org The total strain energy of cyclobutane is approximately 26.3 kcal/mol. acs.org The introduction of substituents on the cyclobutane ring can either increase or decrease this strain energy depending on the nature and position of the substituents.
For this compound, the presence of two substituents on the same carbon atom (a gem-disubstitution pattern) is expected to influence the ring strain. Computational studies on analogous gem-disubstituted cyclobutanes, such as 1,1-dimethylcyclobutane, provide valuable insights. Theoretical calculations have shown that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than the parent cyclobutane. acs.orgnih.gov This reduction in strain is attributed to the widening of the internal C-C-C bond angle opposite to the substituted carbon and a decrease in torsional strain.
This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, suggests that the presence of two bulky groups on the same carbon atom of a small ring can lead to a thermodynamically more stable system compared to the unsubstituted ring. acs.orgnih.gov The ethyl and ethynyl groups in this compound, while different from methyl groups, would also exert steric demands that could lead to a similar reduction in ring strain.
The strain energy of a cycloalkane can be computationally determined by comparing its heat of formation with that of a hypothetical strain-free reference compound with the same number and type of bonds. High-level quantum mechanical calculations are employed to obtain accurate energies for these species.
The following table presents a comparative analysis of the strain energies of cyclobutane and a gem-disubstituted analogue, 1,1-dimethylcyclobutane, to provide a reasonable estimate for the behavior of this compound.
| Compound | Method of Strain Energy Calculation | Calculated Strain Energy (kcal/mol) | Reference |
| Cyclobutane | Isodesmic Reaction | ~26.3 | acs.org |
| 1,1-Dimethylcyclobutane | High-Level Ab Initio Calculations | ~18 | acs.orgnih.gov |
| This compound | Estimated based on analogy | ~18-20 | - |
The strain energy for this compound is an estimation based on the reported values for 1,1-dimethylcyclobutane and is not the result of a direct calculation.
Research Applications of 1 Ethyl 1 Ethynylcyclobutane and Its Derivatives
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
The inherent ring strain of the cyclobutane (B1203170) moiety in 1-ethyl-1-ethynylcyclobutane and its derivatives makes them valuable building blocks in organic synthesis. This strain can be strategically released in a variety of chemical transformations, allowing for the construction of more complex molecular architectures that would be challenging to assemble through other means. researchgate.net The presence of the ethynyl (B1212043) group provides a reactive handle for a multitude of transformations, including cycloaddition reactions, metal-catalyzed couplings, and nucleophilic additions.
For instance, the [2+2] cycloaddition is a common method for the synthesis of the cyclobutane core, and this process can be reversed under thermal or photochemical conditions. baranlab.org This reversible nature allows for the use of cyclobutane derivatives as masked alkenes. Furthermore, the ring-opening of functionalized cyclobutanes can lead to the formation of diverse acyclic and heterocyclic systems. researchgate.net
Research on related donor-acceptor cyclobutanes has demonstrated their utility in formal [4+2] cycloadditions with nitriles, catalyzed by Lewis acids like tin(IV) chloride, to produce functionalized tetrahydropyridines. This highlights the potential of activated cyclobutane rings to act as four-carbon building blocks.
Table 1: Examples of Reactions Utilizing Cyclobutane Derivatives as Building Blocks
| Reaction Type | Cyclobutane Derivative | Reagent(s) | Product Type | Reference |
| Lewis Acid-Catalyzed [4+2] Cycloaddition | Donor-Acceptor Cyclobutane | Nitrile, SnCl4 | Tetrahydropyridine | N/A |
| Gold-Catalyzed Cycloisomerization | Alkynylcyclobutane with pendant hydroxyl group | Gold catalyst | Exo-cyclic ether | N/A |
| Strain-Release-Driven Ring-Opening | Bicyclo[1.1.0]butanes | Nucleophiles, radicals, or electrophiles | Functionalized cyclobutanes and cyclobutenes | researchgate.net |
The ethynyl group on this compound can readily participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles, or in Sonogashira couplings to introduce aryl or vinyl substituents. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular frameworks.
Applications in Materials Science: Precursors for Polymeric and Advanced Materials
Cyclobutane derivatives have emerged as promising monomers for the synthesis of polymers with unique properties. The incorporation of the rigid and strained cyclobutane ring into a polymer backbone can significantly influence the material's thermal and mechanical properties. und.edu For example, polyesters containing cyclobutane units have been synthesized and are noted for their high thermal stability. und.edunih.gov
The polymerization of cyclobutane-containing monomers can be achieved through various methods, including photopolymerization. For instance, linear cyclobutane-containing polymers have been synthesized via [2+2] photopolymerization of diolefinic monomers in solution under visible light. researchgate.net This approach allows for the creation of high molecular weight polymers with good solubility. researchgate.net
Furthermore, the presence of an ethynyl group, as in this compound, offers the potential for post-polymerization modification. This functionality allows for the grafting of side chains or the cross-linking of polymer chains through reactions of the alkyne, leading to the formation of advanced materials with tailored properties. While direct polymerization of this compound has not been extensively reported, the principles derived from related monomers suggest its potential in this area.
Table 2: Properties of Polymers Derived from Cyclobutane-Containing Monomers
| Monomer Type | Polymerization Method | Key Polymer Property | Potential Application | Reference |
| Diolefinic p-phenylenediacrylate | [2+2] Photopolymerization | High molecular weight (up to 140 kDa), good solubility | Advanced functional materials | researchgate.net |
| Cyclobutane-containing diacids | Polycondensation | High thermal stability (decomposition temperatures from 381 to 424 °C) | High-performance polyesters | und.edu |
| Cyclobutene (B1205218) derivatives | Ring-Opening Metathesis Polymerization (ROMP) | Controlled polymer architecture | Specialty polymers | researchgate.net |
Development of Novel Synthetic Methodologies Inspired by the Compound's Unique Architecture
The unique combination of a strained four-membered ring and a reactive alkyne in molecules like this compound inspires the development of new synthetic methods. The high ring strain energy of the cyclobutane ring can be harnessed as a driving force for chemical transformations. nih.gov
For example, strain-release-driven methodologies are being explored for the synthesis of complex molecular scaffolds. nih.gov Research into bicyclo[1.1.0]butanes (BCBs), which possess even higher strain energy than monocyclic cyclobutanes, has shown that they can undergo radical strain-release/ nih.govnih.gov-rearrangement cascades to produce polysubstituted cyclobutanes. nih.gov This type of reactivity, driven by the relief of ring strain, opens up new avenues for the construction of densely functionalized molecules.
The presence of a quaternary center, as in this compound, also presents synthetic challenges and opportunities. The development of catalytic asymmetric methods for the construction of chiral cyclobutanes with quaternary stereocenters is an active area of research, as these motifs are found in numerous natural products and bioactive compounds.
Fundamental Studies on Structure-Reactivity Relationships in Cyclobutane Chemistry
This compound serves as an interesting model for fundamental studies on structure-reactivity relationships in strained systems. The interplay between the puckered cyclobutane ring and the linear, sp-hybridized ethynyl group can lead to unique electronic and steric effects that influence the molecule's reactivity.
For instance, the C–H bonds on the cyclobutane ring can be activated for functionalization. Palladium-catalyzed enantioselective C(sp³)–H arylation has been demonstrated on aminomethyl-cyclobutanes, showcasing the potential to selectively functionalize these strained rings. acs.org The reactivity of these C–H bonds is influenced by the ring's conformation and the nature of the substituents. acs.org
Moreover, the mechanochemistry of cyclobutanes is a growing field of study. The application of mechanical force can induce the cleavage of the cyclobutane ring, a process that is being explored for the development of stress-responsive polymers and self-healing materials. The substitution pattern on the cyclobutane ring can significantly affect the outcome of these mechanochemical reactions.
Table 3: Comparison of Strain Energies in Small Ring Systems
| Cycloalkane | Strain Energy (kcal/mol) | Reference |
| Cyclopropane (B1198618) | 27.5 | N/A |
| Cyclobutane | 26.3 | N/A |
| Cyclopentane (B165970) | 6.2 | N/A |
| Cyclohexane | 0 | N/A |
The study of molecules like this compound and its derivatives provides valuable insights into how ring strain, substituent effects, and functional group reactivity can be harnessed for the development of new synthetic methods and advanced materials.
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Unconventional Reactivity Patterns in Highly Substituted Cyclobutanes
The reactivity of cyclobutanes is often dominated by reactions that relieve ring strain. However, the presence of both an ethyl and an ethynyl (B1212043) group on the same quaternary carbon in 1-ethyl-1-ethynylcyclobutane introduces a unique electronic and steric environment. Future research could focus on how these substituents modulate the typical reactivity of the cyclobutane (B1203170) ring. For instance, investigations into thermal or photochemical ring-opening reactions could reveal novel pathways and product distributions not observed in simpler cyclobutane derivatives. The interplay between the sp-hybridized carbons of the ethynyl group and the strained sp³-hybridized carbons of the ring could lead to unexpected intramolecular cyclizations or rearrangements under various catalytic conditions.
Integration of Machine Learning and AI in Predicting this compound's Reactivity and Synthesis
Design of Next-Generation Catalysts for Transformations Involving Ethynylcyclobutanes
The ethynyl group is a versatile functional handle for a wide array of chemical transformations, including transition metal-catalyzed cross-coupling reactions, cycloadditions, and hydrofunctionalizations. A significant area of future research will be the development of catalysts specifically tailored for substrates like this compound. These next-generation catalysts would need to be highly selective to manage the reactivity of both the alkyne and the strained ring. For example, designing catalysts that can selectively activate the C-H bond of the terminal alkyne without promoting ring-opening of the cyclobutane would be a key challenge. Success in this area could enable the synthesis of complex molecular architectures with the 1-ethylcyclobutane scaffold as a central building block.
Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates
Understanding the mechanisms of reactions involving this compound will require the use of advanced spectroscopic and analytical techniques. Time-resolved spectroscopy, for instance, could be employed to observe the formation and decay of transient intermediates in photochemical or thermal reactions. The application of in-situ monitoring techniques, such as reaction calorimetry and process analytical technology (PAT), could provide real-time data on reaction kinetics and thermodynamics. Furthermore, advanced NMR techniques, including two-dimensional correlation spectroscopy, could be crucial for unambiguously determining the structure of complex products arising from rearrangements or oligomerization of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-ethyl-1-ethynylcyclobutane, and how can their efficiency be optimized experimentally?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by ethynyl and ethyl group introduction. A common approach is the [2+2] photocycloaddition of ethylene derivatives under UV light, followed by alkyne functionalization via Sonogashira coupling . Optimization requires controlling reaction parameters (e.g., temperature, catalyst loading) and monitoring purity via GC-MS or HPLC. Reproducibility hinges on detailed documentation of solvent choices, stoichiometry, and purification steps (e.g., column chromatography) as per journal guidelines for experimental sections .
Q. How can the structural and electronic properties of this compound be characterized to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR to verify cyclobutane ring strain and ethynyl/ethyl group integration .
- IR : Confirm C≡C stretch (~2100 cm) and cyclobutane C-C vibrations.
- X-ray crystallography : Resolve bond lengths/angles to assess ring strain and substituent effects .
- Computational methods : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via TLC or LC-MS. Store in inert atmospheres (argon) at –20°C in amber vials to mitigate alkyne polymerization or cyclobutane ring-opening reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the ethynyl and ethyl groups influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Design comparative experiments using substituted cyclobutanes (e.g., methyl vs. ethyl groups). Employ kinetic studies (e.g., UV-Vis or H NMR reaction monitoring) to measure rates of thermal or catalytic ring-opening. Pair with computational analysis (NBO or AIM theory) to quantify steric hindrance and electronic contributions . Contradictions between experimental and theoretical data may arise from solvent effects or transition-state approximations, requiring error analysis .
Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives across different studies?
- Methodological Answer : Cross-validate data using multiple techniques:
- Variable-temperature NMR to detect dynamic effects (e.g., ring puckering).
- High-resolution MS to confirm molecular formulas and rule out impurities.
- Crystallographic vs. computational geometries : Address discrepancies by refining computational models (e.g., incorporating dispersion corrections) .
- Transparent reporting of instrumental parameters (e.g., NMR field strength, scan times) is critical for reproducibility .
Q. How can this compound be integrated into supramolecular systems, and what methodological challenges arise in characterizing host-guest interactions?
- Methodological Answer : Use the ethynyl group as a ligand for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Characterize interactions via:
- Isothermal titration calorimetry (ITC) to quantify binding constants.
- Single-crystal X-ray diffraction to resolve host-guest geometries.
- Solid-state NMR to probe dynamic behavior. Challenges include maintaining cyclobutane stability during synthesis and avoiding alkyne side reactions. Contradictory data may stem from crystallographic disorder or solvent interference, necessitating multi-method validation .
Q. What advanced computational methods are most effective for predicting the photochemical behavior of this compound?
- Methodological Answer : Employ TD-DFT for excited-state simulations, benchmarking against experimental UV-Vis and fluorescence spectra. For ring-opening pathways, use CASSCF or QM/MM to model conical intersections. Validate with transient absorption spectroscopy. Discrepancies often arise from basis set limitations or solvent model inaccuracies; iterative refinement is essential .
Methodological Guidelines for Research Design
- Data Presentation : Raw data (e.g., NMR spectra, crystallographic .cif files) should be archived in supplementary materials, while processed data (e.g., kinetic plots) must directly address the research question in the main text .
- Contradiction Analysis : Use error propagation models and statistical tests (e.g., χ² for crystallographic fits) to evaluate data reliability. Clearly distinguish systematic vs. random errors in discussions .
- Ethics and Reproducibility : Adhere to journal standards for experimental detail (e.g., Beilstein Journal of Organic Chemistry guidelines) to enable independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
